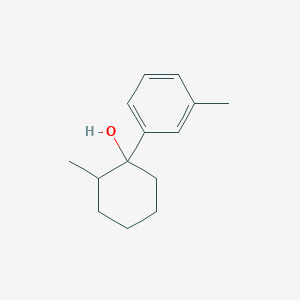

2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL

描述

Structure

3D Structure

属性

分子式 |

C14H20O |

|---|---|

分子量 |

204.31 g/mol |

IUPAC 名称 |

2-methyl-1-(3-methylphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C14H20O/c1-11-6-5-8-13(10-11)14(15)9-4-3-7-12(14)2/h5-6,8,10,12,15H,3-4,7,9H2,1-2H3 |

InChI 键 |

ZVFBHASLFZOXOL-UHFFFAOYSA-N |

规范 SMILES |

CC1CCCCC1(C2=CC=CC(=C2)C)O |

产品来源 |

United States |

Mechanistic Investigations of 2 Methyl 1 3 Methylphenyl Cyclohexan 1 Ol Formation and Transformation

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The synthesis of 2-Methyl-1-(3-methylphenyl)cyclohexan-1-ol and its derivatives involves a series of well-established yet mechanistically rich organic reactions. A thorough understanding of these mechanisms is paramount for controlling reaction outcomes and optimizing synthetic efficiency.

Grignard Addition Mechanism and Intermediate Species

The formation of this compound is classically achieved through the nucleophilic addition of a Grignard reagent, specifically 3-methylphenylmagnesium bromide, to 2-methylcyclohexanone (B44802). organic-chemistry.orgleah4sci.com The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. masterorganicchemistry.com

The reaction mechanism initiates with the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the electrophilic carbonyl carbon of 2-methylcyclohexanone. ncert.nic.in This addition proceeds through a six-membered ring transition state, leading to the formation of a tetrahedral alkoxide intermediate. organic-chemistry.org In this intermediate, the oxygen atom is coordinated to the magnesium halide. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product, this compound. masterorganicchemistry.commasterorganicchemistry.com

For sterically hindered ketones, an alternative single electron transfer (SET) mechanism may compete with the traditional nucleophilic addition. organic-chemistry.org This pathway involves the transfer of an electron from the Grignard reagent to the ketone, forming a ketyl radical anion and a Grignard reagent radical cation. These species can then recombine to form the same alkoxide intermediate.

Intermediate Species in Grignard Addition:

| Intermediate | Description |

| 3-Methylphenylmagnesium bromide | The Grignard reagent, which acts as the nucleophile. |

| 2-Methylcyclohexanone | The electrophilic ketone substrate. |

| Tetrahedral Alkoxide Intermediate | Formed after the nucleophilic attack, with oxygen coordinated to MgBr. |

| Ketyl Radical Anion | A potential intermediate in the SET mechanism. |

| Grignard Reagent Radical Cation | A potential intermediate in the SET mechanism. |

Mechanistic Pathways of Asymmetric Catalytic Reactions (e.g., 1,5-metalate shift)

While not directly involved in the initial synthesis of the racemic alcohol, asymmetric catalytic reactions are crucial for accessing enantiomerically enriched derivatives. One such transformation is the iridium-catalyzed enantioselective deoxygenation of racemic tertiary alcohols. The mechanism of such reactions can be complex, often involving metal-hydride intermediates.

A proposed pathway for related iridium-catalyzed reactions involves an initial elimination of water from the alcohol to form an alkene intermediate, which then undergoes in-situ asymmetric hydrogenation. The design of chiral ligands is central to achieving high enantioselectivity, as they create a chiral environment around the metal center, dictating the facial selectivity of the hydrogenation step. acs.org

Deoxygenation Reaction Mechanisms of Tertiary Cycloalkanols

The removal of the hydroxyl group from tertiary cycloalkanols like this compound is a significant transformation. Various methods exist, often proceeding through radical or ionic intermediates.

One common approach is the Barton-McCombie deoxygenation, which involves converting the alcohol to a thiocarbonyl derivative, such as a xanthate. organic-chemistry.org Reaction with a radical initiator and a hydrogen atom donor, like tributyltin hydride, generates a tertiary radical intermediate. This radical then abstracts a hydrogen atom to furnish the deoxygenated product.

Alternative methods for the deoxygenation of tertiary alcohols include reduction of their trifluoroacetate (B77799) esters with a silane (B1218182) in the presence of a radical initiator. researchgate.net Catalytic methods using transition metals like iridium or titanium have also been developed, offering milder reaction conditions and functional group tolerance. organic-chemistry.orgacs.org These catalytic cycles often involve the formation of a carbocationic intermediate after the departure of the hydroxyl group, which is then reduced.

Stereochemical Control and Transition State Analysis

The stereochemical outcome of reactions involving this compound and its precursors is governed by a delicate interplay of stereoelectronic and steric effects.

Analysis of Stereoelectronic Effects on Selectivity

In deoxygenation reactions that proceed through a carbocation intermediate, the stability of this intermediate is a key factor influencing the reaction pathway. The formation of a planar carbocation at the tertiary center can lead to a loss of stereochemical information. However, in certain catalytic systems, the coordination of the intermediate to a chiral catalyst can control the stereochemical outcome of the subsequent reduction. chemrxiv.org

For instance, in the deoxygenative arylation of tertiary alcohols, the stereochemical outcome at a remote stereocenter can be preserved, suggesting that the reaction may not proceed through a freely diffusing radical intermediate. chemrxiv.org

Role of Steric Environment in Directing Stereochemical Outcomes

The steric bulk of the substituents on the cyclohexyl ring plays a crucial role in directing the stereochemical outcome of reactions. In the Grignard addition to 2-methylcyclohexanone, the incoming nucleophile will preferentially attack from the less hindered face of the carbonyl group. youtube.com This leads to a diastereomeric mixture of the product alcohol.

The relative stereochemistry of the methyl group and the incoming aryl group is determined by the transition state geometry. The chair-like transition state that minimizes steric interactions between the axial substituents will be favored, leading to the major diastereomer. The significant steric hindrance in tertiary alcohols can also influence the feasibility of subsequent reactions, such as nucleophilic substitution, which is generally disfavored at tertiary centers due to steric crowding. nih.govlearncbse.in

Factors Influencing Stereochemical Outcome:

| Factor | Influence on Reaction |

| Steric Hindrance | Directs the approach of nucleophiles in addition reactions and can hinder subsequent substitution reactions. youtube.comnih.gov |

| Chiral Catalysts | Can create a chiral pocket around the reactive center, controlling the facial selectivity of reactions like hydrogenation. acs.org |

| Intermediate Stability | The formation and stability of intermediates like carbocations or radicals can influence the stereochemical integrity of the product. chemrxiv.org |

Influence of Torsional Strain and Steric Repulsion on Diastereoselectivity

The nucleophilic addition to the carbonyl group of 2-methylcyclohexanone can occur from two distinct faces: an axial attack or an equatorial attack. These two trajectories lead to the formation of two different diastereomers. The preference for one pathway over the other is dictated by the relative stabilities of the corresponding transition states, which are heavily influenced by torsional strain and steric repulsion.

Steric Repulsion: Steric hindrance is a dominant factor in controlling the diastereoselectivity of this reaction. The conformation of the 2-methylcyclohexanone reactant preferentially places the methyl group in the equatorial position to minimize unfavorable 1,3-diaxial interactions. The incoming nucleophile, the relatively bulky 3-methylphenyl group, must then approach the carbonyl carbon.

Axial Attack: An approach from the axial face leads to the formation of the equatorial alcohol. However, this trajectory encounters significant steric repulsion from the two axial hydrogens at the C-3 and C-5 positions. This non-bonded interaction, known as 1,3-diaxial strain, destabilizes the transition state.

Equatorial Attack: An approach from the equatorial face leads to the formation of the axial alcohol. This pathway avoids the severe 1,3-diaxial interactions that characterize the axial approach. Therefore, for bulky nucleophiles, the equatorial attack is often kinetically favored as it proceeds through a lower energy transition state. chemistrysteps.comyoutube.com

The Felkin-Anh model provides a framework for predicting the outcome. academie-sciences.fropenochem.orgrsc.org In this model, the largest group alpha to the carbonyl (in this case, the C2 carbon of the ring) is oriented perpendicular to the carbonyl plane. The nucleophile then attacks along the Bürgi-Dunitz trajectory (~107°) from the least hindered face. openochem.org The presence of the 2-methyl group sterically shields one face, guiding the incoming 3-methylphenyl group to the opposite, less hindered face, which corresponds to the equatorial attack pathway.

Torsional Strain: Torsional strain, also known as Pitzer strain, arises from the repulsion between bonding electrons in eclipsed conformations. chemistrysteps.comyoutube.com As the sp²-hybridized carbonyl carbon transforms into an sp³-hybridized center in the transition state, interactions between the newly forming bonds and adjacent bonds on the cyclohexane (B81311) ring become critical.

In an equatorial attack , the transition state can suffer from torsional strain as the incoming nucleophile passes by the equatorial hydrogens on the adjacent C-2 and C-6 atoms.

In an axial attack , the transition state is more staggered, which would typically minimize torsional strain. However, this benefit is generally outweighed by the severe steric repulsion.

For the reaction forming this compound, steric repulsion is the decisive factor. The energetic penalty associated with the 1,3-diaxial interactions in the axial attack transition state is substantially greater than the torsional strain encountered during an equatorial attack. This leads to a kinetic preference for the equatorial attack, resulting in the cis-isomer (where the hydroxyl group is axial and the 3-methylphenyl group is equatorial) as the major product.

Table 1: Factors Influencing Diastereoselectivity in Nucleophilic Addition to 2-Methylcyclohexanone

| Attack Trajectory | Resulting Alcohol | Primary Opposing Force | Energetic Consequence | Favored Pathway |

| Axial | Equatorial OH | Steric Repulsion (1,3-Diaxial) | High-energy transition state | Kinetically Disfavored |

| Equatorial | Axial OH | Torsional Strain | Lower-energy transition state | Kinetically Favored |

Computational Modeling of Transition States and Energy Profiles

Computational chemistry provides powerful tools for quantitatively analyzing the factors that control the diastereoselectivity of the Grignard reaction leading to this compound. joaquinbarroso.com By modeling the reaction at a molecular level, researchers can calculate the geometries and energies of the transition states and construct detailed energy profiles.

Modeling Transition States and Energy Profiles: Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms. rsc.orgua.esmit.edu For this specific reaction, calculations would model the approach of the 3-methylphenylmagnesium halide reagent to the 2-methylcyclohexanone substrate. The process involves locating the transition state structures (the highest point on the energy path) for both the axial and equatorial attack pathways. acs.org

The calculations reveal that the transition state for the equatorial attack is lower in energy than the transition state for the axial attack. This energy difference (ΔΔG‡) is the origin of the observed diastereoselectivity. An energy profile can be generated, plotting the potential energy of the system as the reaction progresses from reactants to products through the transition state. This profile visually demonstrates why one pathway is kinetically preferred over the other. Recent computational studies have highlighted the complexity of the Grignard reaction, noting that the specific nature of the Grignard reagent (which can exist as monomers or dimers in solution) and the explicit inclusion of solvent molecules can influence the calculated energy barriers. academie-sciences.frnih.govresearchgate.net

Quantitative Prediction of Diastereoselectivity: The relative energies of the transition states obtained from DFT calculations can be used to predict the ratio of diastereomers. The difference in the free energies of activation (ΔΔG‡) for the two competing pathways is related to the kinetic product ratio by the Boltzmann distribution. A larger energy difference between the axial and equatorial transition states leads to higher diastereoselectivity. For instance, a calculated energy difference of approximately 1.8 kcal/mol at room temperature corresponds to a diastereomeric ratio of over 95:5.

Table 2: Hypothetical DFT Calculation Results for the Addition of 3-Methylphenylmagnesium Bromide to 2-Methylcyclohexanone

| Parameter | Axial Attack Transition State | Equatorial Attack Transition State |

| Relative Activation Energy (ΔG‡) | 5.5 kcal/mol | 3.5 kcal/mol |

| Energy Difference (ΔΔG‡) | \multicolumn{2}{ | c |

| Predicted Major Product | cis-(axial-OH) Isomer | |

| Predicted Diastereomeric Ratio (at 298 K) | \multicolumn{2}{ | c |

Note: The values presented in this table are illustrative and based on typical results for similar systems reported in the literature. Actual experimental and computational values may vary.

These computational models, which consistently show a preference for equatorial attack due to the avoidance of steric strain, provide a quantitative reinforcement of the qualitative principles outlined in the Felkin-Anh model and analysis of steric and torsional effects. rsc.orgnih.gov

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 1 3 Methylphenyl Cyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a molecule with the complexity of 2-Methyl-1-(3-methylphenyl)cyclohexan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H NMR) for Structural and Stereochemical Assignment

Proton NMR (¹H NMR) is the most common NMR experiment used to determine the structure of organic compounds. By analyzing the chemical shift, integration, and signal splitting (multiplicity), the connectivity of protons within a molecule can be established.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the cyclohexyl ring protons, the two methyl group protons, and the hydroxyl proton. The aromatic region would typically show complex multiplets for the four protons on the 3-methylphenyl group. The cyclohexyl protons would appear as a series of overlapping multiplets in the aliphatic region. The two methyl groups—one on the cyclohexyl ring and one on the phenyl ring—would likely appear as distinct singlets or doublets, depending on their environment and neighboring protons. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

The stereochemical relationship between the C2-methyl group and the C1-hydroxyl and phenyl groups can be inferred from the chemical shifts and coupling constants of the cyclohexyl protons, particularly the proton at C2. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analogous structures and general chemical shift principles.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H (C2', C4', C5', C6') | ~7.0-7.4 | m (multiplet) | 4H |

| Cyclohexyl-H (C2-H) | ~1.8-2.0 | m (multiplet) | 1H |

| Cyclohexyl-H (other) | ~1.2-1.8 | m (multiplet) | 8H |

| Aromatic-CH₃ | ~2.3 | s (singlet) | 3H |

| Cyclohexyl-CH₃ | ~0.9 | d (doublet) | 3H |

| Hydroxyl-OH | Variable (e.g., ~1.5-2.5) | br s (broad singlet) | 1H |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shift of each signal indicates the type of carbon (e.g., aromatic, aliphatic, carbonyl) and its electronic environment.

For this compound, a total of 14 distinct carbon signals are expected, corresponding to the 14 carbon atoms in the molecule. The spectrum would feature signals for the six aromatic carbons (four CH and two quaternary), the seven cyclohexyl carbons (one quaternary C-OH, one CH, and five CH₂), and the two methyl carbons. The carbon atom bearing the hydroxyl group (C1) would be significantly deshielded, appearing at a lower field (~70-80 ppm).

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on analogous structures and general chemical shift principles.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Carbon Type |

|---|---|---|

| Aromatic Quaternary (C1', C3') | ~135-145 | C |

| Aromatic (CH) | ~120-130 | CH |

| Cyclohexyl C-OH (C1) | ~75-85 | C |

| Cyclohexyl (C2) | ~40-50 | CH |

| Cyclohexyl (other) | ~20-40 | CH₂ |

| Aromatic-CH₃ | ~21 | CH₃ |

| Cyclohexyl-CH₃ | ~15-20 | CH₃ |

Advanced and Multidimensional NMR Techniques

While 1D NMR provides foundational data, complex structures often require multidimensional NMR experiments for complete and unambiguous assignment.

2D NMR techniques correlate signals from different nuclei, providing powerful connectivity information. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For the target molecule, COSY would reveal the entire spin system of the cyclohexyl ring, showing correlations between the C2-proton and its neighbors on C3 and the C2-methyl group, as well as among all the other adjacent protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It is invaluable for definitively assigning which protons are attached to which carbons. For instance, the proton signal at ~0.9 ppm would show a cross-peak with the carbon signal at ~15-20 ppm, confirming their assignment as the C2-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. sdsu.edu This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For example, protons on the C2-methyl group would show a correlation to the C1 and C2 carbons of the cyclohexyl ring. Protons on the phenyl ring would show correlations to other carbons within the ring and, importantly, to the C1 carbon of the cyclohexyl ring, thus connecting the two main fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. science.gov It is the primary NMR method for determining stereochemistry. In this compound, NOESY could establish the relative orientation (cis/trans) of the C2-methyl group with respect to the C1-hydroxyl and C1-phenyl groups by observing spatial correlations between their respective protons.

³¹P NMR is a highly sensitive technique for analyzing phosphorus-containing compounds. To probe the stereochemical environment of the hydroxyl group in alcohols, the molecule can be derivatized with a phosphorus-containing reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. rsc.org The chemical shift of the phosphorus atom in the resulting phospholane (B1222863) ester is sensitive to the steric environment around the original hydroxyl group. researchgate.netnih.gov By analyzing the ³¹P NMR spectrum of the derivatized this compound, one could gain further evidence for the stereochemical configuration at the C1 and C2 positions. If a mixture of stereoisomers were present, distinct ³¹P signals would likely be observed for each isomer.

Diffusion-Ordered Spectroscopy (DOSY) is a technique that separates the NMR signals of different components in a mixture based on their translational diffusion coefficients, which generally correlate with molecular size and shape. acs.org This method generates a 2D plot with NMR chemical shifts on one axis and diffusion coefficients on the other. zhougroup.org All signals belonging to a single molecule will align horizontally at the same diffusion coefficient. nih.gov In the context of the synthesis of this compound, a DOSY experiment would be highly effective for analyzing the crude reaction product. It could distinguish the signals of the desired product from those of unreacted starting materials, solvents, and any potential side-products, thereby confirming the presence of the target compound in the mixture and assessing its purity without the need for physical separation. manchester.ac.uk

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, which contains two stereocenters, this technique is indispensable for establishing its precise stereochemistry and solid-state conformation.

Single-crystal X-ray diffraction (SC-XRD) provides the most powerful and unambiguous method for determining the 3D structure of a molecule. nist.govnist.gov This technique is crucial for assigning the relative and absolute configuration of stereogenic centers. upenn.edunih.gov For this compound, which has two chiral centers at the C1 and C2 positions of the cyclohexyl ring, SC-XRD can elucidate the specific diastereomer (e.g., cis or trans) and, for an enantiomerically pure sample, the absolute configuration (R/S designation at each center).

The process requires growing a suitable single crystal of the compound, which can be achieved through methods like slow evaporation from a solvent. scielo.org.za Once a crystal is mounted on a diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions are determined. For absolute configuration, the analysis of anomalous dispersion effects, often quantified by the Flack parameter, is necessary. nih.gov

Table 1: Exemplary Single-Crystal Crystallographic Data This table presents hypothetical data that would be expected for a compound of this nature. No specific published data for this compound was found.

| Parameter | Exemplary Value | Significance |

| Chemical Formula | C₁₄H₂₀O | Confirms the elemental composition of the crystal. |

| Formula Weight | 204.31 g/mol | Consistent with the molecular formula. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Provides detailed information about the symmetry elements within the crystal. |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95° | Defines the size and shape of the repeating unit in the crystal lattice. |

| Volume | 1295 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density | 1.048 g/cm³ | A theoretical density derived from the crystal structure. |

| Flack Parameter | 0.05(8) | A value near zero confirms the correct absolute stereochemistry has been determined for an enantiopure sample. nih.gov |

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. scielo.org.zaresearchgate.net These different forms, or polymorphs, can exhibit varied physicochemical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize these polymorphic forms. nih.gov

In a PXRD experiment, a finely ground powder of the compound is exposed to X-rays, and the diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. Different polymorphs of this compound would produce distinct PXRD patterns, allowing for their identification and the assessment of sample purity. nih.gov

The crystal structure determined by SC-XRD also reveals the network of intermolecular and intramolecular forces that stabilize the crystal packing. For this compound, the tertiary alcohol functional group is a key player in these interactions.

Intermolecular Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, while the oxygen atom itself can act as an acceptor. It is expected that strong O-H···O hydrogen bonds would be a dominant feature, linking adjacent molecules into chains or more complex networks. mdpi.com

Intramolecular Interactions: Depending on the conformation (e.g., the orientation of the phenyl and methyl groups), weak intramolecular interactions such as C-H···π interactions between the cyclohexyl ring hydrogens and the aromatic ring may occur.

Analysis of these interactions helps in understanding the physical properties of the solid state and can be crucial in fields like materials science and pharmaceutical development. mdpi.commdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. nih.gov An IR spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of different chemical bonds. nist.gov For this compound, the spectrum would be characterized by several key absorption bands.

Table 2: Predicted Infrared (IR) Absorption Bands This table presents predicted absorption frequencies based on the known functional groups of the target molecule and data from similar compounds. nist.govnih.gov

| Wavenumber (cm⁻¹) | Bond Vibration | Expected Intensity | Functional Group |

| ~3600-3200 | O-H Stretch | Strong, Broad | Tertiary Alcohol |

| ~3100-3000 | C-H Stretch (sp²) | Medium | Aromatic Ring |

| ~3000-2850 | C-H Stretch (sp³) | Strong | Cyclohexyl and Methyl Groups |

| ~1600, ~1475 | C=C Stretch | Medium-Weak | Aromatic Ring |

| ~1465-1445 | C-H Bend (CH₂) | Variable | Cyclohexyl Ring |

| ~1375 | C-H Bend (CH₃) | Medium | Methyl Groups |

| ~1200-1000 | C-O Stretch | Strong | Tertiary Alcohol |

| ~900-675 | C-H Bend (out-of-plane) | Strong | Aromatic Ring (meta-substituted) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

For this compound (molar mass = 204.31 g/mol ), the molecular ion peak (M⁺·) would be expected at m/z 204. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement (e.g., 204.1514 for the [M]⁺· ion of C₁₄H₂₀O), which serves to confirm the elemental composition.

Under electron ionization (EI), the molecular ion is often unstable and undergoes fragmentation. The fragmentation pattern provides valuable structural information. For this tertiary alcohol, common fragmentation pathways would include:

Loss of Water: A peak at m/z 186 ([M-H₂O]⁺·), resulting from the elimination of a water molecule, is highly characteristic of alcohols.

Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen-bearing carbon is common. This could lead to the loss of the methyl group (m/z 189, [M-CH₃]⁺) or cleavage of the cyclohexyl ring.

Fragments from the Aromatic Ring: A prominent peak at m/z 91 corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺) is characteristic of compounds containing a benzyl (B1604629) group. The methyl-substituted version would appear at m/z 105 ([C₈H₉]⁺).

Table 3: Predicted Mass Spectrometry Fragmentation This table presents hypothetical fragmentation data based on the structure of the target molecule and established fragmentation patterns for similar compounds. nih.govresearchgate.net

| m/z | Predicted Ion Fragment | Fragmentation Pathway |

| 204 | [C₁₄H₂₀O]⁺· | Molecular Ion (M⁺·) |

| 189 | [M - CH₃]⁺ | Loss of a methyl group |

| 186 | [M - H₂O]⁺· | Loss of water |

| 105 | [C₈H₉]⁺ | m-methylphenyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Computational Chemistry and Theoretical Studies of 2 Methyl 1 3 Methylphenyl Cyclohexan 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a prominent computational method for studying medium-sized organic molecules like 2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for a detailed analysis of the compound's properties. DFT calculations are often performed using various functionals, such as B3LYP and M06-2X, paired with basis sets like 6-311++G(d,p) to achieve reliable results. nih.govnih.gov

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, this involves finding the most stable arrangement of its constituent atoms in three-dimensional space. The optimization process yields crucial information about bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, including the distribution of electrons and the energies of molecular orbitals, is also elucidated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Illustrative Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (cyclohexane) | 1.53 - 1.55 | 109.0 - 112.0 | - |

| C-O | 1.43 | - | - |

| O-H | 0.96 | - | - |

| C-C (phenyl) | 1.39 - 1.41 | 119.5 - 120.5 | - |

| C-CH3 (phenyl) | 1.51 | - | - |

| C-CH3 (cyclohexane) | 1.52 | - | - |

| C-C-O | - | 108.5 | - |

| C-O-H | - | 109.5 | - |

| C-C-C (cyclohexane) | - | 111.0 | 54.0 - 56.0 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum. This is verified by the absence of imaginary frequencies. The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. This correlation allows for the assignment of specific vibrational modes to the observed spectral bands, providing a deeper understanding of the molecule's structure and bonding.

For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, C-H stretching of the methyl and phenyl groups, and various C-C and C-O stretching and bending vibrations within the cyclohexane (B81311) and phenyl rings. Theoretical calculations can help to resolve ambiguities in experimental spectra and provide a more complete picture of the molecule's vibrational behavior.

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3500 | 3450 |

| Aromatic C-H Stretch | 3100-3000 | 3080-3020 |

| Aliphatic C-H Stretch | 2980-2850 | 2960-2870 |

| C=C Aromatic Stretch | 1600, 1480 | 1590, 1475 |

| C-O Stretch | 1150 | 1140 |

Note: The data in this table is illustrative. Actual values would be derived from specific DFT calculations and experimental measurements.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a positive potential. The π-electron cloud of the phenyl ring would also represent a region of negative potential. This information is crucial for understanding the molecule's intermolecular interactions and reactivity patterns. nanobioletters.com

For this compound, NBO analysis could reveal hyperconjugative interactions between the lone pairs of the oxygen atom and the antibonding orbitals of adjacent C-C and C-H bonds. It could also elucidate the delocalization of π-electrons within the phenyl ring and any electronic interactions between the phenyl ring and the cyclohexane moiety.

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules and to simulate their electronic absorption spectra, such as UV-Vis spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax).

For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the phenyl ring. TD-DFT calculations can help to assign the observed absorption bands to specific electronic transitions and to understand how the substituents on the phenyl ring and the cyclohexane moiety influence the electronic structure and the resulting spectrum.

Conformational Analysis of this compound

The cyclohexane ring in this compound can adopt various conformations, with the chair conformation being the most stable. youtube.com The presence of bulky substituents, namely the methyl and 3-methylphenyl groups, will influence the preferred orientation of these groups to minimize steric hindrance.

The two primary chair conformations are related by a ring-flip. In one conformation, a substituent can be in an axial position, while in the other, it will be in an equatorial position. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are a source of steric strain. youtube.com

Exploration of Conformational Isomers and Energy Landscapes

The presence of two stereogenic centers (at C1 and C2) and the flexible cyclohexane ring in this compound gives rise to a complex potential energy surface with multiple conformational isomers. The primary conformers are dictated by the chair conformations of the cyclohexane ring and the relative orientations of the four substituents: hydroxyl, methyl, 3-methylphenyl (m-tolyl), and the hydrogen at C2.

For this compound, the key conformational equilibrium involves the chair-to-chair interconversion, which inverts the axial and equatorial positions of the substituents at carbons 2 through 6. The substituents at C1 (hydroxyl and m-tolyl) are not interconverted by this process but their orientation relative to the ring's mean plane changes. The two principal chair conformers for a given diastereomer (e.g., the (1R,2R) isomer) would be one with the C2-methyl group in an axial position and the other with it in an equatorial position. The relative energies of these conformers are determined by a balance of steric and electronic interactions.

Table 1: Hypothetical Relative Energies of Key Conformers for (1R,2R)-2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL This table is illustrative, based on principles from related substituted cyclohexanes. Actual values require specific calculations.

| Conformer Description (C2-Methyl position) | Key Steric Interactions | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial | Gauche interaction between C2-Me and C1-substituents | 0.0 (Reference) |

Ring Inversion Dynamics of the Cyclohexane Moiety

The cyclohexane ring is not static; it undergoes a dynamic "ring flip" or "ring inversion" process that interconverts the two chair conformations. nih.gov This process proceeds through higher-energy transition states, such as the half-chair, and intermediates like the twist-boat and boat conformations. vu.nl The energy barrier to this inversion is a key parameter that dictates the rate of interconversion. For cyclohexane itself, this barrier is approximately 10-11 kcal/mol. nih.gov

For this compound, the bulky substituents on the ring are expected to influence this barrier. The presence of a large 1,1-disubstitution (hydroxyl and m-tolyl groups) and a C2-methyl group can introduce significant steric strain in the transition state structures, potentially altering the inversion barrier compared to unsubstituted cyclohexane. Computational studies on other substituted cyclohexanes have shown that bulky groups can either raise or, in some cases of severe steric repulsion in the chair form, effectively lower the barrier to access more flexible twist-boat forms. nih.gov Molecular dynamics (MD) simulations are a powerful tool to study these dynamic processes, providing insight into the timescale and pathways of conformational interconversion. nih.gov

Steric and Electronic Influences on Preferred Conformations

The preferred conformation of this compound is governed by a delicate interplay of steric and electronic effects.

Steric Hindrance : This is often the dominant factor. Substituents generally prefer the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions with other axial groups. youtube.com In this molecule, the m-tolyl group is significantly larger than the hydroxyl group, and both are attached to C1. The C2-methyl group's preference for an equatorial position is well-established to avoid steric clashes with axial hydrogens. youtube.com

Electronic Effects : While often secondary to steric effects in simple alkyl-substituted cyclohexanes, electronic factors can be significant. Hyperconjugation and electrostatic interactions can influence conformational preferences. The orientation of the phenyl ring relative to the cyclohexane ring is also critical. In studies of phenylcyclohexane, the perpendicular orientation of the phenyl ring relative to the C-Ph bond axis is generally favored to minimize steric interactions with the cyclohexane ring hydrogens. nih.gov Similar considerations would apply to the m-tolyl group in the target molecule.

Computational studies on 1-methyl-1-phenylcyclohexane have revealed that the balance is subtle. Calculations found that the conformer with an axial phenyl group was slightly favored, a result attributed to a combination of stabilizing London dispersion forces and other weak interactions, which contrasts with simple steric predictions. nih.gov This highlights the necessity of high-level computational models to capture the true energetic landscape of such complex molecules. rsc.org

Theoretical Studies of Reactivity and Selectivity

Computational chemistry is instrumental in predicting the reactivity and selectivity of chemical reactions involving this compound.

Transition State Modeling for Reaction Pathways and Energy Barriers

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. numberanalytics.com Computational methods can model the geometry and energy of these fleeting structures. For reactions involving this compound, such as its formation via a Grignard reaction or its subsequent dehydration, theoretical modeling can elucidate the reaction mechanism.

For instance, in an acid-catalyzed dehydration reaction, there are potential E1 and E2 mechanisms. nih.govresearchgate.net Transition state theory (TST) allows for the calculation of activation energies (energy barriers) for each pathway. bath.ac.uk By comparing the calculated energy barriers for the different pathways (e.g., formation of different alkene isomers), chemists can predict the major product. Methods like Quadratic Synchronous Transit (QST2/QST3) or the Nudged Elastic Band (NEB) method are used to locate the precise geometry of the transition state on the potential energy surface. numberanalytics.com

Prediction of Enantiomeric and Diastereomeric Ratios via Computational Methods

The synthesis of this compound, for example, through the addition of a 3-methylphenyl Grignard reagent to 2-methylcyclohexanone (B44802), is a stereoselective reaction. The nucleophile can attack the carbonyl carbon from two different faces (axial or equatorial attack), leading to two different diastereomers.

Computational modeling can predict the diastereomeric ratio by calculating the activation energies for the transition states leading to each product. The diastereomer formed via the lower energy transition state will be the major product. The predicted product ratio can be estimated using the Boltzmann distribution, which relates the energy difference between the two transition states (ΔΔG‡) to the ratio of the products. A study on a related system, the addition of Grignard reagents to ketones, demonstrates that these reactions are highly selective, and computational modeling can rationalize this outcome. researchgate.netchemrxiv.org

Table 2: Illustrative Computational Prediction of Diastereoselectivity This table illustrates the principle. Data is hypothetical and based on typical outcomes for additions to substituted cyclohexanones.

| Mode of Attack | Transition State Energy (kcal/mol) | Predicted Product | Relative Abundance |

|---|---|---|---|

| Axial Attack | TS_axial | (1R,2R)-isomer (OH axial) | Minor |

Solvent Effects in Computational Models (e.g., Solvation Model based on Density (SMD))

Reactions are almost always carried out in a solvent, which can have a profound effect on reaction rates and selectivity. numberanalytics.com Computational models must account for these solvent effects. Implicit solvation models, such as the Solvation Model based on Density (SMD), are a computationally efficient way to do this. researchgate.netdoaj.org

The SMD model represents the solvent as a continuous dielectric medium that interacts with the solute's electron density. researchgate.net This approach allows for the calculation of solvation free energies, which can then be added to the gas-phase energies of reactants, transition states, and products. Including the solvent is crucial because polar solvents can preferentially stabilize charged or highly polar transition states, potentially lowering the activation energy and changing the reaction mechanism or selectivity compared to the gas phase. nih.govresearchgate.net Recent work has demonstrated the importance of accurately modeling solvent effects to understand reaction kinetics and mechanisms in condensed phases. numberanalytics.com

Chemical Reactivity and Derivatization of 2 Methyl 1 3 Methylphenyl Cyclohexan 1 Ol

Reactions Involving the Tertiary Hydroxyl Group

The tertiary nature of the hydroxyl group in 2-Methyl-1-(3-methylphenyl)cyclohexan-1-ol is the most significant factor influencing its reactivity. This structural feature prevents certain reactions while enabling others, often through carbocation intermediates.

Esterification: The direct esterification of tertiary alcohols like this compound with carboxylic acids is often inefficient due to steric hindrance and the propensity for elimination reactions under acidic conditions. However, several alternative methods have been developed to synthesize esters from tertiary alcohols with good to excellent yields. rsc.orgtandfonline.com One effective strategy involves the reaction with acid anhydrides, which can proceed even without a catalyst at elevated temperatures. tandfonline.com Another approach is the copper-catalyzed oxidative esterification of aldehydes with dialkyl peroxides, which serves as a source for the tertiary alcohol moiety. rsc.org Specialized protocols, such as those using strontium compounds or activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 1-hydroxybenzotriazole (B26582) (HOBt), have also proven effective for synthesizing sterically hindered esters. thieme-connect.comoup.com

Etherification: The synthesis of ethers from this compound is typically accomplished through reactions that can accommodate the formation of a stable tertiary carbocation. Acid-catalyzed dehydration of a tertiary alcohol in the presence of a primary or secondary alcohol can lead to the formation of an unsymmetrical ether via an SN1 mechanism. youtube.comacs.org In this process, the tertiary alcohol is protonated, loses water to form a carbocation, which is then trapped by the other alcohol acting as a nucleophile. youtube.com Iron(III)-catalyzed dehydrative etherification represents another modern approach that can facilitate this transformation under milder conditions. acs.org However, acid-catalyzed dehydration of tertiary alcohols alone often leads to elimination (alkene formation) as a major competing pathway. learncbse.in

Table 1: Selected Methods for Esterification and Etherification of Tertiary Alcohols

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Esterification | Carboxylic Anhydride (B1165640), Heat | Tertiary Ester | tandfonline.com |

| Aldehyde, Dialkyl Peroxide, Copper Catalyst | Tertiary Ester | rsc.org | |

| Carboxylic Acid, EDC, HOBt | Tertiary Ester | thieme-connect.com | |

| Etherification | Second Alcohol (Primary or Secondary), Strong Acid (e.g., H₂SO₄) | Unsymmetrical Ether | youtube.com |

| Second Alcohol, Iron(III) Catalyst | Unsymmetrical Ether | acs.org |

The tertiary nature of the alcohol in this compound precludes its oxidation to a ketone or carboxylic acid under standard conditions. studymind.co.ukchemistryviews.org Oxidation reactions of alcohols typically require the presence of at least one hydrogen atom on the carbon atom bearing the hydroxyl group (the carbinol carbon). studymind.co.ukcollegedunia.comolabs.edu.in Since the carbinol carbon in a tertiary alcohol is bonded to three other carbon atoms and has no hydrogen atoms, it cannot undergo oxidation without the cleavage of a carbon-carbon bond, a process that requires harsh reaction conditions. chemistryviews.orglibretexts.org Therefore, common oxidizing agents such as chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), or potassium permanganate (B83412) (KMnO₄) will not yield the corresponding ketone. collegedunia.comlibretexts.org

Deoxygenation, the removal of the hydroxyl group to form an alkane, is a significant transformation for tertiary alcohols. Iridium-catalyzed deoxygenation has emerged as a highly efficient method. acs.orgacs.org These reactions often use a hydride source, such as formic acid, and can proceed with high efficiency (high turnover numbers) in aqueous media. acs.orgacs.org The mechanism is believed to proceed through an SN1-type pathway, involving the formation of a tertiary carbocation intermediate after the protonated hydroxyl group departs as water. acs.orgacs.org

The stereochemical outcome of this reaction is of particular importance for a chiral molecule like this compound. In iridium-catalyzed deoxygenations of tertiary cycloalkanols, the stereoselectivity is primarily dictated by the steric environment of the planar carbocation intermediate. rsc.org The iridium hydride species delivers the hydride nucleophile to the face of the carbocation that is sterically least hindered. rsc.org This means the final stereochemistry of the resulting alkane, 1-methyl-2-(3-methylphenyl)cyclohexane, depends on the relative steric bulk of the substituents on the cyclohexane (B81311) ring, rather than the initial stereochemistry of the alcohol. Radical-based deoxygenation methods, for instance, via trifluoroacetate (B77799) derivatives, also provide an effective route to the corresponding alkane, often with excellent yields. researchgate.netelsevierpure.com

The hydroxyl group (-OH) is a poor leaving group because its conjugate acid, water, is a relatively weak acid, making the hydroxide (B78521) ion (OH⁻) a strong base. libretexts.org Consequently, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. A common strategy is to perform the reaction in the presence of a strong acid (e.g., HBr, HCl). The acid protonates the hydroxyl group to form an alkyloxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule, which is much more stable. libretexts.orgyoutube.com

For a tertiary alcohol like this compound, this substitution proceeds via an SN1 mechanism. libretexts.org The reaction involves a three-step process:

Protonation of the hydroxyl group.

Loss of the water molecule to form a stable tertiary carbocation intermediate.

Attack of the nucleophile (e.g., Br⁻) on the carbocation.

Another method involves converting the alcohol into a sulfonate ester, such as a tosylate. This transformation retains the stereochemistry of the alcohol. libretexts.org The resulting tosylate is an excellent leaving group, which can then be displaced by a nucleophile in a subsequent SN1 reaction. youtube.comlibretexts.org

Reactions Involving the Aromatic Moiety (e.g., Electrophilic Aromatic Substitution)

The aromatic portion of the molecule is a 3-methylphenyl group, which is a derivative of toluene (B28343). This ring is susceptible to electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmsu.edu The reactivity and regioselectivity of these substitutions are governed by the two substituents on the ring: the methyl group and the 1-hydroxy-2-methylcyclohexyl group.

Both the methyl group and the alkyl group (the cyclohexane substituent) are electron-donating groups, which activate the aromatic ring towards electrophilic attack, making it more reactive than benzene. wikipedia.orgmasterorganicchemistry.com Both are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org

The potential sites for substitution are positions 2, 4, 5, and 6.

Directing Effects: The methyl group directs to positions 2, 4, and 6. The bulky cyclohexyl group directs to positions 2, 4, and 5. The combined activating effect is strongest at positions 2, 4, and 6 (ortho/para to the methyl group) and position 5 (ortho to the cyclohexyl group).

Steric Hindrance: The large 1-hydroxy-2-methylcyclohexyl group will sterically hinder attack at the adjacent positions 2 and 5.

Predicted Outcome: Consequently, electrophilic substitution is most likely to occur at position 4 (para to the methyl group) and position 6 (ortho to the methyl group), as these positions are electronically activated and sterically accessible. The reaction at position 4 is often favored. For example, nitration of toluene yields primarily a mixture of ortho- and para-nitrotoluene. msu.educerritos.edu A similar outcome would be expected here, with the para-substituted product likely predominating due to reduced steric hindrance.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Position on Ring | Activating Group(s) | Steric Hindrance | Likelihood of Substitution |

|---|---|---|---|

| 2 | Ortho to Methyl, Ortho to Cyclohexyl | High | Low |

| 4 | Para to Methyl, Meta to Cyclohexyl | Low | High |

| 5 | Meta to Methyl, Ortho to Cyclohexyl | High | Low |

| 6 | Ortho to Methyl, Meta to Cyclohexyl | Moderate | Moderate to High |

Reactions Involving the Cyclohexane Ring System

The cyclohexane ring itself is a saturated hydrocarbon system and is generally unreactive under mild conditions. wikipedia.org Its reactivity is primarily associated with conformational effects and elimination reactions involving substituents.

Conformational Analysis: The cyclohexane ring exists in rapidly interconverting chair conformations. The substituents (the hydroxyl, methyl, and 3-methylphenyl groups) will preferentially occupy equatorial positions to minimize steric strain. wikipedia.org The specific stereoisomer of this compound will determine the equilibrium between different chair conformations.

Elimination Reactions: If the hydroxyl group is converted to a good leaving group (e.g., a tosylate or a halide), the molecule can undergo an elimination reaction (E1 or E2) to form an alkene. For an E2 reaction to occur, a strict stereoelectronic requirement must be met: the leaving group and a hydrogen atom on an adjacent carbon must be in an anti-periplanar (diaxial) arrangement. khanacademy.orglibretexts.org This means that for the reaction to proceed, the cyclohexane ring must adopt a conformation where both the leaving group and an adjacent proton are in axial positions. libretexts.org This conformational requirement can dictate the regioselectivity of the elimination, sometimes favoring the formation of a less-substituted alkene (Hofmann product) if the proton required for the more substituted alkene (Zaitsev product) cannot achieve an axial position. libretexts.org Given the tertiary nature of the substrate, E1 elimination via a carbocation intermediate is also a likely pathway, particularly under solvolytic conditions. libretexts.org

Chemoselective Derivatization for Analytical Purposes

The chemical modification of analytes, known as derivatization, is a critical step in analytical chemistry, particularly for enhancing the performance of various spectroscopic and chromatographic techniques. For a sterically hindered tertiary alcohol like this compound, chemoselective derivatization of the hydroxyl group can overcome analytical challenges such as poor thermal stability, low volatility, and insufficient signal response. This section explores derivatization strategies tailored for enhanced spectroscopic analysis of this compound.

Derivatization for Enhanced Spectroscopic Analysis (e.g., Acetate (B1210297) formation for MS, Phospholane (B1222863) derivatives for ³¹P NMR)

The hydroxyl group of this compound is the primary site for derivatization. The choice of derivatizing agent is dictated by the analytical technique to be employed.

Acetate Formation for Mass Spectrometry (MS)

The conversion of the tertiary alcohol to its corresponding acetate ester is a common derivatization technique for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This is typically achieved by acylation, for instance, through reaction with acetic anhydride, often in the presence of a catalyst like pyridine (B92270). unina.it The resulting acetate derivative is more volatile and thermally stable than the parent alcohol, leading to improved chromatographic peak shape and reproducibility.

In mass spectrometry, the acetate derivative can provide valuable structural information. While the molecular ion peak may be weak or absent, the fragmentation pattern of the acetate can be diagnostic. For instance, the loss of a neutral acetic acid molecule (60 Da) is a characteristic fragmentation pathway for acetate esters. Other fragmentations can help to elucidate the structure of the parent molecule.

Table 1: Comparison of Expected Mass Spectrometric Behavior of this compound and its Acetate Derivative

| Compound | Molecular Weight ( g/mol ) | Expected Key MS Fragments (m/z) | Analytical Advantages of Derivatization |

| This compound | 218.34 | M-18 (dehydration), fragments from ring opening and cleavage of the methyl and phenyl groups. | - |

| 2-Methyl-1-(3-methylphenyl)cyclohexan-1-yl acetate | 260.38 | M-60 (loss of acetic acid), fragments corresponding to the acylium ion (CH₃CO⁺ at m/z 43), and other characteristic cleavages. | Increased volatility and thermal stability for GC-MS, characteristic fragmentation pattern for structural confirmation. |

Phospholane Derivatives for ³¹P NMR Spectroscopy

For analysis by ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, the alcohol can be derivatized with a phosphorus-containing reagent, such as 2-chloro-1,3,2-dioxaphospholane. This reaction converts the alcohol into a phosphite (B83602) ester, which is readily detectable by ³¹P NMR. This technique offers several advantages:

Wide Chemical Shift Range: ³¹P NMR has a much wider chemical shift range compared to ¹H NMR, which can help to resolve complex mixtures and provide clear signals for different phosphorus environments.

High Sensitivity: Although less sensitive than ¹H NMR, ³¹P is a 100% abundant isotope, providing good signal intensity.

Chiral Discrimination: If a chiral phospholane reagent is used, the derivatization of a racemic mixture of the alcohol can lead to the formation of diastereomers, which may be distinguishable by ³¹P NMR, allowing for the determination of enantiomeric excess.

Table 2: Expected ³¹P NMR Characteristics of a Phospholane Derivative of this compound

| Derivative | Expected ³¹P Chemical Shift Range (ppm) | Expected Multiplicity (Proton-coupled) | Analytical Advantages |

| 2-(2-Methyl-1-(3-methylphenyl)cyclohexyloxy)-1,3,2-dioxaphospholane | 130 - 150 | Multiplet | High-resolution signal in an uncongested spectral region, potential for chiral discrimination with chiral phospholane reagents. |

Main Reaction Mechanisms Observed during Derivatization

The derivatization of the tertiary hydroxyl group in this compound proceeds through mechanisms characteristic of sterically hindered alcohols.

Acetate Formation (Acylation)

The formation of the acetate ester from the tertiary alcohol and acetic anhydride is typically catalyzed by a base such as pyridine. unina.it The mechanism involves the following steps:

Activation of Acetic Anhydride: Pyridine, a nucleophilic catalyst, attacks one of the carbonyl carbons of acetic anhydride, forming a highly reactive N-acetylpyridinium ion and an acetate anion.

Nucleophilic Attack by the Alcohol: The tertiary hydroxyl group of this compound then acts as a nucleophile, attacking the activated N-acetylpyridinium ion.

Deprotonation: The acetate anion, generated in the first step, acts as a base to deprotonate the resulting oxonium ion, yielding the acetate ester and regenerating the pyridine catalyst.

Due to the steric hindrance of the tertiary alcohol, this reaction may require heating to proceed at a reasonable rate.

Phospholane Derivative Formation

The reaction of this compound with a chlorophospholane, such as 2-chloro-1,3,2-dioxaphospholane, is a nucleophilic substitution at the phosphorus atom. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.

Nucleophilic Attack: The oxygen atom of the tertiary hydroxyl group attacks the electrophilic phosphorus atom of the chlorophospholane.

Elimination of Chloride: The chloride ion is displaced in a concerted or stepwise manner.

Deprotonation: The base (e.g., triethylamine) removes the proton from the oxonium intermediate to give the final phosphite ester product.

The reactivity in this case is also influenced by the steric bulk around the hydroxyl group, which may necessitate specific reaction conditions to achieve a good yield of the derivative.

Information regarding the stereoisomerism and chiral resolution of this compound is not available in the public domain based on the conducted comprehensive search of scientific literature.

The planned article was to be structured around the following key areas:

Stereoisomerism and Chiral Resolution of this compound

Identification and Characterization of Stereoisomers (Enantiomers and Diastereomers)

Assignment of Absolute and Relative Configurations (R/S, cis/trans, equatorial/axial)

Chiral Resolution Techniques for Enantiomer Separation

Diastereomeric Salt Crystallization

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Enzymatic Kinetic Resolution Strategies

Dynamic Kinetic Resolution and Dynamic Thermodynamic Resolution

However, the investigation did not yield any specific experimental or theoretical data for this particular compound that would allow for a detailed discussion of these topics. General principles of stereoisomerism in substituted cyclohexanes and various chiral resolution methodologies are well-documented for other compounds, but a direct application or mention in relation to this compound could not be located.

Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy as no foundational research appears to be publicly available.

Stereoisomerism and Chiral Resolution of 2 Methyl 1 3 Methylphenyl Cyclohexan 1 Ol

Methodologies for Absolute Configuration Assignment

The definitive assignment of the absolute configuration of stereoisomers of 2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL would necessitate the use of one or more of the following advanced analytical techniques.

X-ray Crystallography

Single-crystal X-ray crystallography stands as the most unambiguous method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a crystalline form of a single enantiomer with X-rays. The resulting diffraction pattern allows for the creation of a detailed three-dimensional electron density map of the molecule, from which the precise spatial arrangement of each atom can be determined. For a definitive assignment, the crystal must be of high quality, and the molecule often needs to be derivatized with a heavy atom to facilitate the determination of the absolute stereochemistry through anomalous dispersion effects. No published X-ray crystallographic data for any stereoisomer of this compound could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for the assignment of absolute configuration, often through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

Chiral Derivatizing Agents: By reacting the enantiomeric mixture of this compound with a chiral, enantiomerically pure reagent, a pair of diastereomers is formed. These diastereomers exhibit distinct NMR spectra, with observable differences in chemical shifts (Δδ) and coupling constants. The analysis of these differences, often in conjunction with conformational analysis and computational modeling, can allow for the assignment of the absolute configuration of the original enantiomers. Common CDAs for alcohols include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its esters.

Chiral Solvating Agents: Alternatively, the enantiomers can be dissolved in a chiral solvent or in the presence of a chiral solvating agent. The transient diastereomeric complexes that are formed can lead to separate NMR signals for the two enantiomers, a phenomenon known as chiral recognition. The interpretation of these NMR shifts can provide clues to the absolute configuration.

A search for specific NMR studies employing these techniques for this compound did not yield any published research with detailed experimental data or findings.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the separation of enantiomers. While it is predominantly an analytical tool for determining enantiomeric purity, it can be used in conjunction with other methods for absolute configuration assignment. By using a chiral stationary phase (CSP), the enantiomers of this compound would exhibit different retention times, allowing for their separation. If the absolute configuration of one of the enantiomers is known through another method (e.g., from a stereoselective synthesis using a catalyst of known chirality), the elution order from the chiral HPLC column can then be used to assign the configuration of the other enantiomer. No specific chiral HPLC methods or elution order data for the enantiomers of this compound are available in the surveyed literature.

In the absence of dedicated research on this compound, any discussion of its absolute configuration remains speculative and would have to be inferred from studies on structurally analogous compounds. The generation of specific data tables and detailed research findings as requested is therefore not possible based on the current body of scientific literature.

Future Research Directions and Unexplored Avenues for 2 Methyl 1 3 Methylphenyl Cyclohexan 1 Ol

Development of Novel Asymmetric Catalytic Systems for Enhanced Enantioselectivity

The presence of two stereocenters in 2-Methyl-1-(3-methylphenyl)cyclohexan-1-ol means it can exist as four possible stereoisomers. The biological and olfactory properties of these stereoisomers are likely to be distinct. Consequently, the development of synthetic methods to selectively produce a single enantiomer is of high scientific and commercial interest.

Future research should focus on the development of novel chiral catalysts for the asymmetric synthesis of this tertiary alcohol. A promising approach involves the asymmetric addition of a 3-methylphenyl organometallic reagent to 2-methylcyclohexanone (B44802). Key areas for exploration include:

Chiral Ligands for Metal-Catalyzed Additions: Designing and screening a new generation of chiral ligands for metals such as titanium, zinc, or ruthenium could facilitate highly enantioselective Grignard or organolithium additions.

Organocatalysis: Investigating the use of chiral organocatalysts, which avoid the use of metals, presents a sustainable and often milder alternative for asymmetric synthesis.

Kinetic Resolution: Developing enzymatic or chemical methods for the kinetic resolution of the racemic mixture of this compound could provide access to the individual enantiomers.

A systematic study of various catalysts and reaction conditions would be essential to achieve high diastereoselectivity and enantioselectivity.

| Catalyst Type | Potential Ligand/Catalyst Class | Target Transformation | Desired Outcome |

| Metal-based | Chiral amino alcohols, BINOL derivatives, Salen complexes | Asymmetric Grignard/Organolithium addition | High enantiomeric excess (>99%) |

| Organocatalyst | Proline derivatives, Chiral phosphoric acids | Asymmetric aldol (B89426) or related reactions | Metal-free, environmentally benign synthesis |

| Enzyme | Lipases, Esterases | Enantioselective acylation/hydrolysis | Resolution of racemic mixture |

Advanced Computational Studies for Predictive Synthesis and Mechanistic Understanding

Computational chemistry offers powerful tools to predict reaction outcomes and elucidate reaction mechanisms, thereby accelerating the development of efficient synthetic routes. For this compound, computational studies could provide significant insights.

Future research avenues include:

Transition State Modeling: Using Density Functional Theory (DFT) to model the transition states of various catalytic systems can help in understanding the origins of stereoselectivity. This knowledge can guide the rational design of more effective catalysts.

Substrate-Catalyst Interaction Analysis: Molecular mechanics and molecular dynamics simulations can be employed to study the non-covalent interactions between the substrate, catalyst, and reagents, which are crucial for stereochemical control.

Predictive Modeling for Analogue Synthesis: Computational methods can be used to predict the reactivity and stereochemical outcome of reactions involving analogues of the starting materials, thus expanding the scope of the synthetic methodology.

Exploration of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound can be made more sustainable by exploring several green chemistry approaches.

Key research directions are:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) could significantly reduce the environmental impact of the synthesis.

Catalyst Recycling: Developing methodologies for the immobilization of catalysts on solid supports would facilitate their recovery and reuse, leading to more cost-effective and sustainable processes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. Future research should aim for high atom economy in the synthesis of this compound.

| Green Chemistry Principle | Research Focus | Potential Benefit |

| Safer Solvents and Auxiliaries | Investigation of bio-derived solvents (e.g., 2-MeTHF, Cyrene) | Reduced environmental pollution and health hazards |

| Catalysis | Heterogenization of catalysts on solid supports (e.g., polymers, silica) | Easy separation and recycling of the catalyst, reducing waste |

| Atom Economy | Development of addition reactions over substitution/elimination pathways | Minimized generation of by-products |

Investigation of Solid-State Forms and Polymorphism

The solid-state properties of a molecule, including its crystal structure and polymorphism (the ability to exist in multiple crystalline forms), can significantly influence its physical properties such as melting point, solubility, and stability. For a compound with potential applications in industries like flavors and fragrances, understanding and controlling these properties is crucial.

Future research should involve:

Polymorph Screening: A systematic screening for different polymorphic forms of this compound should be conducted using various crystallization techniques and solvents.

Single Crystal X-ray Diffraction: Determining the precise three-dimensional structure of the different polymorphs through single-crystal X-ray diffraction will provide invaluable information about intermolecular interactions.

Characterization of Physicochemical Properties: Each identified polymorph should be thoroughly characterized for its thermal stability, solubility, and spectroscopic properties.

Design and Synthesis of Structurally Related Analogues with Tuned Stereochemical Features

The synthesis of structurally related analogues of this compound could lead to the discovery of new compounds with enhanced or entirely different properties. By systematically modifying the structure, it is possible to tune its olfactory profile, biological activity, or other physicochemical characteristics.

Areas for future exploration include:

Modification of the Phenyl Ring: Introducing different substituents (e.g., methoxy, halogen, alkyl groups) at various positions on the phenyl ring could modulate the molecule's properties.

Variation of the Cyclohexane (B81311) Ring Substitution: Altering the position or nature of the methyl group on the cyclohexane ring could lead to interesting changes in stereochemistry and biological activity.

Synthesis of Acyclic Analogues: Exploring the synthesis of related acyclic tertiary alcohols could provide further insights into structure-activity relationships.

A focused library of such analogues, coupled with sensory evaluation and biological screening, could lead to the identification of novel and valuable compounds.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-1-(3-methylphenyl)cyclohexan-1-OL, and how do reaction conditions influence yield and stereochemistry?

- Methodology :

- Friedel-Crafts Alkylation : Cyclohexanone derivatives can be alkylated with 3-methylbenzyl halides using Lewis acids (e.g., AlCl₃). Yield and regioselectivity depend on solvent polarity (e.g., dichloromethane vs. toluene) and temperature (0–5°C improves stereocontrol) .

- Reductive Amination : Cyclohexanone intermediates may react with 3-methylphenyl Grignard reagents, followed by hydroxylation. Catalytic hydrogenation (Pd/C or Raney Ni) affects enantiomeric excess .

- Data Table :

| Method | Catalyst | Yield (%) | Purity (%) | Stereoselectivity |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 65–75 | 90–95 | Low |

| Reductive Amination | Pd/C | 50–60 | 85–90 | Moderate (racemic) |

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Answer :

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and cyclohexanol hydroxyl (δ 1.5–2.5 ppm). ¹³C NMR confirms quaternary carbons in the cyclohexane ring .

- IR Spectroscopy : A broad O-H stretch (~3200–3600 cm⁻¹) confirms the hydroxyl group. C-H bending of methyl groups appears at ~1375 cm⁻¹ .

- Mass Spectrometry : ESI-MS (m/z 218.34) validates molecular weight .

Q. How does the compound’s logP value influence its solubility and biological membrane permeability?

- Answer :

- A calculated logP of ~2.47 (similar to structurally related compounds ) suggests moderate lipophilicity. This balances aqueous solubility (for in vitro assays) and membrane permeability (for cellular uptake).

- Solubility can be enhanced via co-solvents (e.g., DMSO for stock solutions) or cyclodextrin complexation .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodology :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with receptors (e.g., GPCRs or enzymes). The cyclohexanol hydroxyl forms hydrogen bonds with catalytic residues .

- MD Simulations : GROMACS or AMBER assess binding stability over time (e.g., RMSD < 2 Å indicates stable complexes) .

- Data Contradiction : Discrepancies in docking scores may arise from protonation states (pH-dependent) or force field parameters. Validate with experimental IC₅₀ assays .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Approach :

- Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers. Test each for activity (e.g., COX-2 inhibition) to identify the bioactive form .

- Standardized Assays : Replicate studies under controlled conditions (pH 7.4, 37°C) to minimize variability. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How does the compound’s stereochemistry influence its metabolic stability in vivo?

- Answer :

- Cytochrome P450 Interactions : (1R,2S)-isomers may undergo faster oxidation than (1S,2R)-forms due to spatial alignment with CYP3A4 active sites .

- Pharmacokinetic Studies : Radiolabeled analogs (e.g., ¹⁴C-tagged) track hepatic clearance and metabolite formation. LC-MS/MS quantifies major metabolites (e.g., glucuronidated derivatives) .

Methodological Considerations

Q. What experimental designs optimize regioselectivity in multi-step syntheses?

- Recommendations :

- Protecting Groups : Temporarily block the hydroxyl group with TBSCl to prevent undesired side reactions during alkylation .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield in cyclization steps .

Q. How can researchers mitigate racemization during synthesis?

- Strategies :

- Low-Temperature Conditions : Perform reactions at –20°C to slow keto-enol tautomerism, preserving enantiomeric excess .

- Chiral Auxiliaries : Use Evans oxazolidinones to enforce desired stereochemistry, later removed via hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。